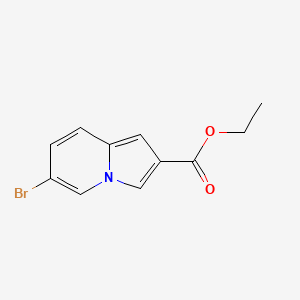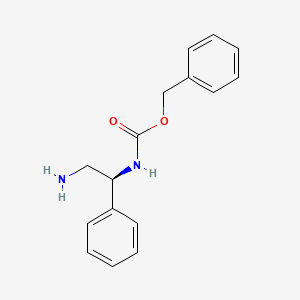![molecular formula C8H7BrN2O B596880 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine CAS No. 1207557-36-5](/img/structure/B596880.png)
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine
Übersicht
Beschreibung
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position on the pyrazolo[1,5-a]pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine typically involves the following steps:
Preparation of 3-bromo-5-methoxypyridinamine salt: 3-bromo-5-methoxypyridine is dissolved in dichloroethane and cooled to 5°C. 2,4,6-trimethylbenzenesulfonic acid hydroxylamine is added dropwise while maintaining the temperature below 10°C. The mixture is stirred at 10-20°C for 12 hours, followed by the addition of n-hexane and stirring for 4 hours. The resulting solid is filtered and dried to obtain the 3-bromo-5-methoxypyridinamine salt.
Formation of this compound: The 3-bromo-5-methoxypyridinamine salt is dissolved in dimethylformamide, and 2-chloropropene cyanide is added along with potassium carbonate. The reaction mixture is stirred at 20-30°C for 8 hours, followed by the addition of diazabicyclo compound and heating to 50-60°C for 20 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), which plays a crucial role in cell proliferation and survival. By inhibiting PDK1, the compound can induce apoptosis and inhibit the growth of cancer cells. The exact molecular interactions and pathways involved depend on the specific biological context and the target cells or organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: This compound has a similar structure but with a cyano group at the 3rd position.
This compound-3-carbaldehyde: This compound has an aldehyde group at the 3rd position.
6-Bromopyrazolo[1,5-a]pyridine: This compound lacks the methoxy group at the 4th position.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the methoxy group, which confer specific chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
6-bromo-4-methoxypyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTWAYAZELEWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659722 | |
| Record name | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207557-36-5 | |
| Record name | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207557-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
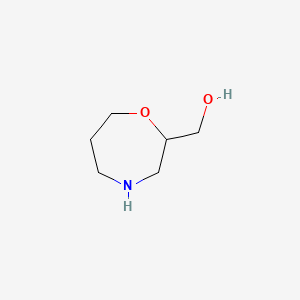
![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)

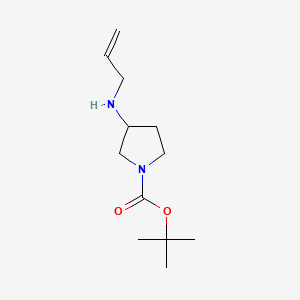
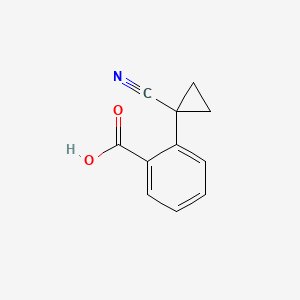
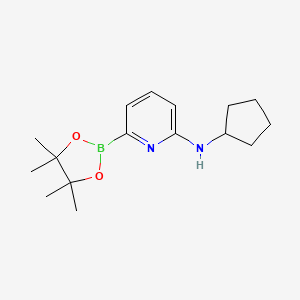
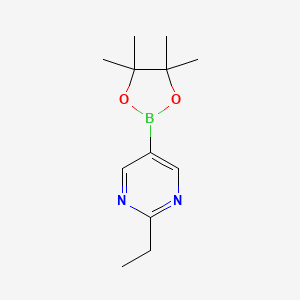

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/new.no-structure.jpg)

